molecular formula C22H22ClN3O2S2 B2548209 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone CAS No. 941252-75-1

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone

Cat. No.: B2548209
CAS No.: 941252-75-1
M. Wt: 460.01
InChI Key: DTLFJBUMRVGLHA-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H22ClN3O2S2 and its molecular weight is 460.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated efficient methodologies for synthesizing compounds related to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)ethanone, emphasizing the importance of the N—O bond as an element of chirality and the synthesis of complex molecules with potential biological activities. For instance, a study detailed the synthesis and antimicrobial activity of new pyridine derivatives, indicating a robust interest in developing novel compounds with potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).

Biological Activities

  • Antimicrobial and Antifungal Activities : Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds related to this compound. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, showcasing their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Gan, Fang, & Zhou, 2010).
  • Anticancer Activities : The compound has been part of studies aiming to evaluate its potential anticancer activities, especially concerning breast cancer cells. Notably, derivatives of this compound have shown promising antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin, highlighting the importance of structural modifications in enhancing biological activity (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Pharmacological Evaluation

  • Antipsychotic Activity : Research into derivatives of this compound includes evaluating their potential as antipsychotic agents. Compounds designed with the biphenyl moiety linked with aryl piperazine exhibited considerable anti-dopaminergic and anti-serotonergic activity, indicating their potential utility in treating psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S2/c1-28-19-7-5-16(6-8-19)20-14-29-22(24-20)30-15-21(27)26-11-9-25(10-12-26)18-4-2-3-17(23)13-18/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLFJBUMRVGLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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